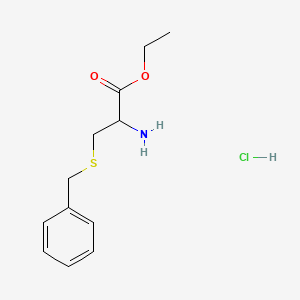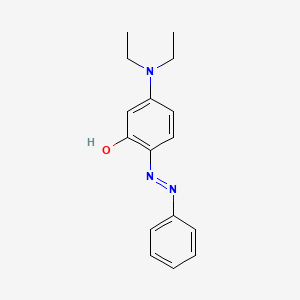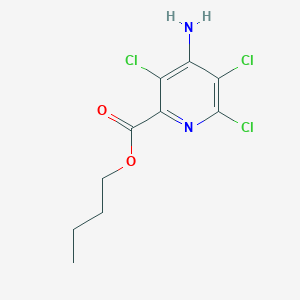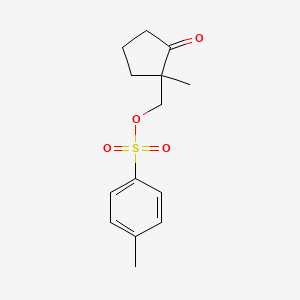
N-(2,5-Dimethoxyphenyl)-N'-(2,6-dimethylphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-Dimethoxyphenyl)-N’-(2,6-dimethylphenyl)urea is an organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two amine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-Dimethoxyphenyl)-N’-(2,6-dimethylphenyl)urea typically involves the reaction of 2,5-dimethoxyaniline with 2,6-dimethylphenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to maximize yield and purity. Continuous flow reactors might be employed for efficient large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,5-Dimethoxyphenyl)-N’-(2,6-dimethylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions due to its structural features.
Medicine: Investigated for potential pharmacological properties.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(2,5-Dimethoxyphenyl)-N’-(2,6-dimethylphenyl)urea would depend on its specific application. In biological systems, it might interact with enzymes or receptors, influencing biochemical pathways. The methoxy and methyl groups could play a role in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2,5-Dimethoxyphenyl)-N’-(2,6-dimethylphenyl)thiourea: Similar structure but with a sulfur atom replacing the oxygen in the urea group.
N-(2,5-Dimethoxyphenyl)-N’-(2,6-dimethylphenyl)carbamate: Similar structure but with a carbamate group instead of a urea group.
Propriétés
Numéro CAS |
6667-91-0 |
|---|---|
Formule moléculaire |
C17H20N2O3 |
Poids moléculaire |
300.35 g/mol |
Nom IUPAC |
1-(2,5-dimethoxyphenyl)-3-(2,6-dimethylphenyl)urea |
InChI |
InChI=1S/C17H20N2O3/c1-11-6-5-7-12(2)16(11)19-17(20)18-14-10-13(21-3)8-9-15(14)22-4/h5-10H,1-4H3,(H2,18,19,20) |
Clé InChI |
CVJJOVIHABYMFI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C)NC(=O)NC2=C(C=CC(=C2)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 5-bromo-7-(methylthio)spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolane]-7-carboxylate](/img/structure/B15075169.png)

![2,4-dichloro-N'-[(E)-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}methylidene]benzohydrazide](/img/structure/B15075186.png)
![2-Ethoxyethyl [3-(diethylamino)phenyl]carbamate](/img/structure/B15075187.png)
![2-(Bromomethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene](/img/structure/B15075191.png)

![4c,8d-dihydrodibenzo[a,f]cyclopropa[cd]pentalene-8b(4bH)-carboxamide](/img/structure/B15075205.png)


![2-[(2-Nitrophenyl)carbamoyl]benzoic acid](/img/structure/B15075218.png)




